2-(Cyclohexyloxy)ethanol

Antimicrobial MRSA Glycol Ethers

2-(Cyclohexyloxy)ethanol (CAS 1817-88-5) is a non-aromatic glycol ether characterized by a cyclohexyl group linked via an ether bond to an ethanol moiety, with molecular formula C₈H₁₆O₂ and molecular weight 144.21 g/mol. This compound is a clear, colorless to pale yellow liquid with a density of 0.990 g/mL at 25 °C, boiling point of 112 °C at 20 mmHg (lit.), and refractive index n20/D of 1.4630 (lit.).

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 1817-88-5
Cat. No. B156338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexyloxy)ethanol
CAS1817-88-5
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCCO
InChIInChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2
InChIKeyRFHPMEOKJKCEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexyloxy)ethanol CAS 1817-88-5: Technical Grade Glycol Ether for Industrial Solvent and Antimicrobial Intermediate Procurement


2-(Cyclohexyloxy)ethanol (CAS 1817-88-5) is a non-aromatic glycol ether characterized by a cyclohexyl group linked via an ether bond to an ethanol moiety, with molecular formula C₈H₁₆O₂ and molecular weight 144.21 g/mol [1]. This compound is a clear, colorless to pale yellow liquid with a density of 0.990 g/mL at 25 °C, boiling point of 112 °C at 20 mmHg (lit.), and refractive index n20/D of 1.4630 (lit.) . It is classified under the glycol ether family, containing both ether and primary alcohol functional groups, and is commercially available at purities of 95% to 99% . The compound exhibits a calculated LogP value of 1.328, indicating moderate lipophilicity relative to other glycol ethers [2].

2-(Cyclohexyloxy)ethanol Procurement: Why In-Class Glycol Ethers Cannot Be Interchanged Without Performance Loss


Glycol ethers constitute a broad class of solvents and intermediates with widely divergent physicochemical and biological properties that preclude simple substitution. The cyclohexyl substituent in 2-(cyclohexyloxy)ethanol confers a distinct combination of moderate lipophilicity (LogP 1.328) [1], conformational rigidity due to the cyclohexane chair conformation, and specific steric bulk that differs fundamentally from linear alkyl glycol ethers (e.g., 2-butoxyethanol, LogP 0.83) [2] and aromatic analogs (e.g., 2-phenoxyethanol, LogP 1.16) [3]. These structural differences manifest in measurable variations in antimicrobial spectrum, solvency parameters, oxidative stability, and hydrogen-bonding capacity . Procurement decisions based solely on glycol ether class membership without verifying application-specific performance data risk suboptimal outcomes in synthetic yield, formulation stability, or biological activity.

2-(Cyclohexyloxy)ethanol (CAS 1817-88-5): Quantitative Comparator-Based Evidence for Scientific Procurement Decisions


Antimicrobial Activity: 2-(Cyclohexyloxy)ethanol vs. 2-Phenoxyethanol Against Gram-Positive MRSA

2-(Cyclohexyloxy)ethanol demonstrates documented antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . In contrast, 2-phenoxyethanol, a structurally related aromatic glycol ether analog, is primarily effective against Gram-negative bacteria such as Pseudomonas aeruginosa but shows reduced efficacy against Gram-positive organisms [1]. This Gram-positive selectivity, particularly against the clinically significant MRSA pathogen, represents a functional differentiation driven by the saturated cyclohexyl moiety versus the aromatic phenyl ring.

Antimicrobial MRSA Glycol Ethers

Lipophilicity and Membrane Partitioning: Comparative LogP Analysis Across Glycol Ether Series

The calculated LogP value for 2-(cyclohexyloxy)ethanol is 1.328 [1], which is higher than that of the linear alkyl glycol ether 2-butoxyethanol (LogP 0.83) [2] and the aromatic analog 2-phenoxyethanol (LogP 1.16) [3]. This elevated lipophilicity correlates with enhanced membrane permeability and partitioning into non-polar phases, a property that influences both antimicrobial mechanism of action and solvent performance in hydrophobic matrices. The cyclohexyl group provides greater hydrophobic surface area than the butyl chain while avoiding the π-π stacking interactions inherent to the phenyl ring.

Lipophilicity LogP Glycol Ethers

Structural Conformational Rigidity: Cyclohexyl Chair vs. Flexible Alkyl Chain in Oxidative Stability

The cyclohexyl group in 2-(cyclohexyloxy)ethanol adopts a stable chair conformation that provides conformational rigidity absent in linear alkyl glycol ethers such as 2-butoxyethanol [1]. Linear alkyl ethers possess multiple freely rotating C-C bonds, which in oxidative environments can lead to radical-initiated degradation at multiple sites. The cyclohexane ring, while still susceptible to oxidation, presents fewer accessible hydrogen abstraction sites for radical initiation compared to the extended alkyl chain of butyl ethers . No direct head-to-head oxidation rate data were located; the differentiation is based on established principles of alicyclic versus aliphatic oxidation susceptibility.

Conformational rigidity Oxidative stability Glycol ether

Hydrogen Bonding and Solvency: Single Donor vs. Multi-Ether Glycol Systems

2-(Cyclohexyloxy)ethanol contains exactly one hydrogen bond donor (the terminal -OH group) and two hydrogen bond acceptors (the ether oxygen and the hydroxyl oxygen), with a calculated topological polar surface area (TPSA) of 29.46 Ų . This contrasts with diethylene glycol ethers and polyethylene glycol derivatives which possess multiple ether oxygens and sometimes multiple hydroxyl donors. The single-donor, moderate-acceptor profile of 2-(cyclohexyloxy)ethanol yields intermediate water solubility and specific solvency characteristics distinct from both highly hydrophilic multi-ether glycols and fully hydrophobic hydrocarbon solvents. No direct comparative solvency data (e.g., Hansen solubility parameters) were located for 2-(cyclohexyloxy)ethanol.

Hydrogen bonding Solvency Glycol ethers

Synthetic Versatility as an Intermediate: Etherification and Oxidation Reaction Pathways

The primary alcohol group of 2-(cyclohexyloxy)ethanol can undergo oxidation to yield 2-(cyclohexyloxy)acetaldehyde and further to the corresponding carboxylic acid . Additionally, the compound serves as a nucleophile in Williamson-type etherifications and reacts with silanes to form silyl ether derivatives, as exemplified by the synthesis of bis[2-(cyclohexyloxy)ethoxy](dimethyl)silane via reaction with dimethylchlorosilane in the presence of triethylamine . This synthetic versatility is comparable to other primary alcohol-containing glycol ethers, but the cyclohexyl group introduces steric effects that modulate reaction rates and product physical properties.

Synthetic intermediate Etherification Oxidation

Procurement-Relevant Physical Properties: Density and Refractive Index Specification Compliance

Commercial specifications for 2-(cyclohexyloxy)ethanol include density of 0.990 g/mL at 25 °C and refractive index n20/D of 1.4630 (lit.) . These values differ measurably from 2-phenoxyethanol (density 1.109 g/mL at 20 °C; refractive index n20/D 1.537) and 2-butoxyethanol (density 0.902 g/mL at 20 °C; refractive index n20/D 1.419) [1][2]. The intermediate density and refractive index of 2-(cyclohexyloxy)ethanol reflect its unique molecular composition and provide rapid, non-destructive quality control metrics for incoming material verification.

Physical properties Quality control Glycol ether

2-(Cyclohexyloxy)ethanol (CAS 1817-88-5): Evidence-Based Procurement Scenarios for Research and Industrial Use


Antimicrobial Formulation Development Targeting Gram-Positive Pathogens Including MRSA

Based on documented activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria [1], 2-(cyclohexyloxy)ethanol is a candidate intermediate or active component in antimicrobial formulations where Gram-positive selectivity is desired. This application scenario is distinct from the use of 2-phenoxyethanol, which demonstrates preferential activity against Gram-negative organisms. Procurement for this scenario should be accompanied by confirmatory minimum inhibitory concentration (MIC) testing in the intended formulation matrix.

Synthesis of Cyclohexyl-Containing Silyl Ether Derivatives and Polymer Precursors

The compound's primary alcohol functionality enables its use as a nucleophile in etherification and silylation reactions, as demonstrated in the synthesis of bis[2-(cyclohexyloxy)ethoxy](dimethyl)silane . This application scenario supports procurement for laboratories synthesizing siloxane-based materials, specialty coatings, or organosilicon compounds where the cyclohexyl group contributes hydrophobic character and steric bulk to the final product. The LogP of 1.328 further supports its utility in reactions requiring moderate lipophilicity.

Solvent for Moderately Hydrophobic Resin and Coating Formulations

With a LogP of 1.328 [1] and a single hydrogen bond donor, 2-(cyclohexyloxy)ethanol occupies an intermediate polarity niche between highly water-miscible glycol ethers (e.g., 2-butoxyethanol, LogP 0.83) and fully hydrophobic hydrocarbon solvents. This property profile supports procurement for use as a co-solvent or coupling agent in resin systems, paints, and coatings where balanced hydrophobic-hydrophilic solvency is required . Actual solvency performance should be validated with the specific polymer system.

Incoming Quality Control and Identity Verification via Density and Refractive Index

The quantified physical property differences between 2-(cyclohexyloxy)ethanol (density 0.990 g/mL at 25 °C; n20/D 1.4630) and structurally similar glycol ethers such as 2-phenoxyethanol (density 1.109 g/mL; n20/D 1.537) and 2-butoxyethanol (density 0.902 g/mL; n20/D 1.419) provide unambiguous acceptance criteria for incoming material verification [2][3]. Laboratories managing multiple glycol ether inventories can employ these metrics to prevent cross-contamination and confirm product identity prior to use in regulated or high-value synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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